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Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including
signal transduction, metabolic pathways, and gene regulation.[1] Identifying these interactions
is crucial for understanding protein function and for the development of novel therapeutics.[1]
Pgal, a G-protein alpha subunit, is a key regulator in various physiological processes,
including secondary metabolite production in fungi and growth promotion.[2][3] To elucidate the
complete functional network of Pgal, it is essential to identify its interacting partners.

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo genetic method for discovering binary
protein-protein interactions.[4][5] This technique relies on the modular nature of eukaryotic
transcription factors, which typically have a physically separable DNA-binding domain (DBD)
and a transcriptional activation domain (AD).[1][5][6] In a Y2H screen, the protein of interest, or
"bait" (Pgal), is fused to the DBD, while a library of potential interacting partners, or "prey," is
fused to the AD.[1][4] If the bait and prey proteins interact within the yeast nucleus, the DBD
and AD are brought into close proximity, reconstituting a functional transcription factor.[4] This
event triggers the expression of reporter genes, allowing for the selection and identification of
positive interactions.[1][4]

This document provides a detailed protocol for performing a GAL4-based Y2H screen to
identify proteins that interact with Pgal, from bait construction to hit validation and data
analysis.
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Principle of the Method

The GAL4-based Y2H system is a widely used platform for detecting PPIs in the nucleus.[4]
The core principle involves the functional reconstitution of the GAL4 transcription factor.

» Bait Construct: The Pgal gene is cloned into a "bait" vector (e.g., pPGBKT7), creating a
fusion protein with the GAL4 DNA-binding domain (GAL4-DBD). This fusion protein can bind
to the upstream activating sequence (UAS) of the reporter genes but cannot activate
transcription on its own.[5]

e Prey Construct: A cDNA library is cloned into a "prey" vector (e.g., pPGADT7), creating a
collection of fusion proteins with the GAL4 activation domain (GAL4-AD). These proteins
cannot activate transcription as they cannot bind to the DNA.

« Interaction & Activation: When a yeast cell is co-transformed with the bait plasmid and a prey
plasmid encoding an interacting protein, the interaction between Pgal and its partner brings
the GAL4-DBD and GAL4-AD into proximity. This reconstituted transcription factor activates
the expression of integrated reporter genes (e.g., HIS3, ADE2, lacZ).[1][4]

o Selection: The expression of auxotrophic reporter genes like HIS3 and ADE2 allows the
yeast to grow on selective media lacking histidine and adenine, providing a primary screen
for interacting partners.[4] A colorimetric reporter like lacZ provides a secondary, often
guantitative, measure of interaction strength.[1][7]
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Figure 1: Principle of the GAL4-based Yeast Two-Hybrid system.

Experimental Workflow & Protocols

The overall workflow involves several key stages, from initial bait characterization to the final

validation of putative interactors.
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Figure 2: High-level experimental workflow for Y2H screening.
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Protocol 1: Bait Plasmid Construction and
Characterization

Objective: To create a Pgal-DBD fusion protein and confirm it does not autonomously activate
reporter genes or cause toxicity in yeast.

Materials:

Pgal cDNA

pGBKT7 vector (contains TRP1 marker and GAL4-DBD)

Restriction enzymes and T4 DNA ligase

Y2HGold yeast strain

Yeast transformation reagents (PEG 3350, LiAc)[8]

Selective media plates: SD/-Trp, SD/-Trp/-His, SD/-Trp/-Ade, YPDA
Methodology:

e Cloning: Clone the full-length coding sequence of Pgal in-frame with the GAL4 DNA-binding
domain in the pGBKT7 vector. Verify the construct by restriction digest and Sanger
sequencing.

e Yeast Transformation: Transform the pGBKT7-Pgal plasmid into the Y2HGold yeast strain
using the lithium acetate/PEG method.[8] Plate the transformation mixture on SD/-Trp agar
plates to select for successful transformants. Incubate at 30°C for 3-5 days.

o Auto-activation Test:

o

Pick several independent colonies from the SD/-Trp plate.

o

Streak these colonies onto SD/-Trp, SD/-Trp/-His, and SD/-Trp/-Ade plates.

[¢]

Incubate at 30°C for 3-5 days.
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o Expected Result: The bait is considered valid if colonies grow robustly on SD/-Trp but do
not grow on the higher stringency SD/-Trp/-His or SD/-Trp/-Ade plates. Growth on these
plates indicates auto-activation, meaning the bait can activate transcription without a prey
partner, and cannot be used for screening without modification.[9]

o Toxicity Test: Assess the colony size on the SD/-Trp plate compared to a control
transformation (e.g., empty pGBKT7). Significantly smaller colonies may indicate the bait
protein is toxic to yeast.

Protocol 2: cDNA Library Screening

Objective: To screen a cDNA library for proteins that interact with the Pgal bait.

Materials:

Validated pGBKT7-Pgal bait in Y2HGold strain

Pre-transformed cDNA library (e.g., in Y187 yeast strain with LEU2 marker)

2x YPDA medium with antibiotics

Selective media plates: SD/-Trp/-Leu (Double Dropout, DDO), SD/-Trp/-Leu/-His/-Ade
(Quadruple Dropout, QDO)

3-Amino-1,2,4-triazole (3-AT) for suppressing low-level auto-activation

Methodology:

e Yeast Mating:

o Grow a liquid culture of the bait strain (Y2HGold with pGBKT7-Pgal) and the pre-
transformed library strain (Y187) to an OD600 of 0.8.

o Combine equal volumes of the bait and library cultures in a sterile flask. The total volume
should be sufficient to screen >1 million clones.

o Allow the yeast to mate by incubating at 30°C for 20-24 hours with gentle shaking (30-50
rpm).[10]
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 Diploid Selection:
o Pellet the mated yeast cells and resuspend in sterile water.

o Plate serial dilutions onto SD/-Trp/-Leu (DDO) plates to select for diploid cells containing
both bait and prey plasmids. This allows for calculation of mating efficiency.

o |nteraction Selection:

o Plate the remaining mated culture onto high-stringency selective plates (QDO). 3-AT (5-20
mM) can be added to suppress potential background growth from leaky HIS3 expression.

o Incubate plates at 30°C for 5-10 days, monitoring for colony growth.

Protocol 3: Hit Confirmation and Identification

Objective: To confirm positive interactions and identify the prey proteins.

Materials:

Positive colonies from QDO plates

Reagents for X-Gal or ONPG assay

Yeast plasmid miniprep kit

E. coli competent cells

Sequencing primers for the prey vector

Methodology:

e LacZ Reporter Assay (Qualitative/Quantitative):

o Colonies that grow on QDO plates are considered primary "hits."

o These hits should be re-streaked onto a fresh QDO plate that also allows for a colorimetric
LacZ assay (e.g., QDO/X-Gal).
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o True interactions should result in the development of a blue color due to (-galactosidase
activity.

o For a quantitative measure, a liquid ONPG assay can be performed, which measures [3-
galactosidase activity spectrophotometrically.[7][11]

e Prey Plasmid Rescue:

o Isolate the prey plasmid DNA from the confirmed positive yeast colonies using a yeast
plasmid miniprep kit.[12]

o Transform the rescued plasmid DNA into E. coli for amplification. Plate on selective
medium (e.g., LB + ampicillin).

e Sequencing:
o Purify the amplified prey plasmids from E. coli.
o Sequence the cDNA insert using primers specific to the pGADT7 vector.

o Use BLAST or other bioinformatics tools to identify the protein encoded by the cDNA
insert.

Data Presentation and Interpretation

Quantitative and qualitative data should be systematically recorded to evaluate the success of
the screen and the strength of potential interactions.

Table 1: Pgal Bait Characterization
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Growth on Toxicity

Bait Growth on Growth on .
. SDI-Trpl- Assessmen Conclusion
Construct SDI-Trp SDI-Trpl-His
Ade t
pGBKT7- Normal Valid for
+++ - -
Pgal Colony Size Screening
pGBKT7- Normal )
) +++ - - ) Valid Control
Lamin (Neg) Colony Size
pGBKT7-p53 Normal )
+++ +++ +++ ] Valid Control
(Pos) Colony Size
(+++: robust growth; -: no growth)
Table 2: Summary of Y2H Library Screen
Parameter Value
Library Screened E.g., Human Brain cDNA
Mating Efficiency 15%
Total Diploids Screened 2.5 x10"6
Primary Hits (on QDO) 127
Confirmed Hits (Blue on QDO/X-Gal) 89

Table 3: Validated Pgal-Interacting Proteins (Hypothetical Data)
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Protein ONPG Activity  Specificity
Prey ID Gene Name . . .
Function (Miller Units) Test Result
Pgal-Hit01 PRK1 Protein Kinase 1504 +12.1 Specific
] G-protein Beta »
Pgal-Hit02 Gpbl 210.8+ 155 Specific

Subunit

) Regulator of G- N
Pgal-Hit03 RGS4 o ) 95.2+8.9 Specific
protein Signaling

) Heat Shock Non-specific
Pgal-Hit04 HSP90 ) 35.6+4.2 N
Protein (False Positive)

(ONPG activity provides a quantitative measure of interaction strength. Specificity is confirmed
by testing prey against an unrelated bait like Lamin).[13]

Validation of Putative Interactions

Y2H screens are prone to false positives. Therefore, it is critical to validate putative interactions
using one or more orthogonal (alternative) methods.

o Co-immunoprecipitation (Co-IP): This is a gold-standard technique. Co-express tagged
versions of Pgal and the putative interactor in a relevant cell line (e.g., mammalian or
fungal). An antibody against Pgal is used to pull it down, and the precipitate is analyzed by
Western blot for the presence of the interacting protein.

o Re-transformation Assay: The rescued prey plasmid is co-transformed with the original bait
plasmid into fresh yeast to confirm the interaction. The prey should also be tested against an
unrelated bait (e.g., pPGBKT7-Lamin) to ensure the interaction is specific.[13]
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Figure 3: Hypothetical pathway incorporating newly identified Pgal interactors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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